molecular formula C16H10N2O3S B10887064 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10887064
M. Wt: 310.3 g/mol
InChI Key: VOGZFYZINGMYIT-UHFFFAOYSA-N
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Description

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is a derivative of the isoindole-1,3-dione (phthalimide) core, functionalized at the 2-position with a methylsulfanyl group linked to a benzoxazole heterocycle. The benzoxazole moiety (a fused aromatic ring containing oxygen and nitrogen) confers unique electronic and steric properties, distinguishing it from simpler phthalimide derivatives. This compound’s synthesis likely involves nucleophilic substitution or condensation reactions, given analogous methods for related structures (e.g., ethylenediamine-mediated cyclization in or Sandmeyer-type reactions in ). While specific biological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse applications, including pesticidal (e.g., folpet in ), antioxidant ( ), and material science (–6 ) uses.

Properties

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H10N2O3S/c19-14-10-5-1-2-6-11(10)15(20)18(14)9-22-16-17-12-7-3-4-8-13(12)21-16/h1-8H,9H2

InChI Key

VOGZFYZINGMYIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of Sulfanyl Methyl Group: The benzoxazole derivative is then reacted with a thiol compound in the presence of a base to introduce the sulfanyl methyl group.

    Formation of Isoindole Dione Moiety: The final step involves the reaction of the intermediate compound with phthalic anhydride under reflux conditions to form the isoindole dione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoindole dione moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isoindole derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that derivatives of isoindoline compounds exhibit significant neuroprotective effects, particularly against Alzheimer's disease. For instance, a study demonstrated that certain isoindoline derivatives could inhibit acetylcholinesterase and β-secretase, which are critical targets in Alzheimer's treatment. The most promising derivative showed an IC50 value of 3.33 μM against eel acetylcholinesterase and a notable percentage inhibition against β-secretase and amyloid aggregation .

Anticancer Properties

The compound's structure suggests potential anticancer properties due to its ability to interact with various biological targets involved in cancer progression. A study on benzothiazole–isoquinoline derivatives highlighted their effectiveness as multi-target-directed ligands (MTDLs) against cancer cell lines by inhibiting key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) .

Case Study 1: Alzheimer’s Disease Treatment

In a comprehensive study involving a series of isoindoline derivatives, compounds were synthesized and evaluated for their activity against multiple targets associated with Alzheimer's disease. The study found that modifications to the acetylcholinesterase inhibitors led to compounds capable of not only inhibiting acetylcholinesterase but also β-secretase and amyloid aggregation . This multi-target approach is crucial for developing effective treatments for complex neurodegenerative disorders.

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of benzothiazole–isoquinoline derivatives demonstrated their potential as effective anticancer agents. The study reported that these compounds exhibited significant inhibitory activity against key enzymes involved in cancer metabolism and proliferation . The structure–activity relationship (SAR) analysis provided insights into how modifications could enhance their efficacy.

Summary Table of Biological Activities

Activity Target IC50 Value Reference
Inhibition of AChEEel Acetylcholinesterase3.33 μM
Inhibition of β-secretaseHuman β-secretase43.7% at 50 μM
Anticancer ActivityVarious cancer cell linesVaries (specific IC50s not provided)

Mechanism of Action

The exact mechanism of action of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with various molecular targets and pathways:

    GABA-A Receptor Agonist: Inhibits neurotransmitter release by increasing GABA levels in the brain.

    Serotonin and Norepinephrine Reuptake Inhibition: Contributes to its antidepressant and anxiolytic properties.

    Glutamate Reduction: Decreases glutamate levels, contributing to its anticonvulsant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione and related compounds:

Compound Substituent Synthesis Key Properties/Applications Reference
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione (Target) Benzoxazol-2-ylsulfanyl methyl Likely nucleophilic substitution or condensation (inferred from analogs) Potential bioactivity (pesticidal/antioxidant); enhanced electronic effects from benzoxazole
Folpet Trichloromethylthio Reaction of phthalimide with trichloromethylthiol Broad-spectrum fungicide; commercial agricultural use
2-((3-Oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3-dione Benzofuran-3-one methyl Crystallized from ethyl acetate/hexane; layered packing via C–H···O interactions Structural stability; potential material science applications
N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide Thiophene-carboxamide Hydrazide linkage synthesis; molecular docking evaluated Antioxidant activity; binding affinity to human proteins
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI) Polysilsesquioxane-propyl Hydrolytic polycondensation of triethoxysilyl monomer Soluble polymer for green material chemistry; confirmed by NMR
2-(4-Hydroxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione 4-Hydroxyphenyl Unknown (commercially listed) Increased hydrophilicity; potential pharmaceutical intermediate
2-(Phenylsulfonyl)-1H-isoindole-1,3(2H)-dione Phenylsulfonyl Sulfonylation of phthalimide Industrial applications; listed in chemical databases

Key Observations :

Structural and Electronic Effects: The benzoxazole group in the target compound introduces a rigid, electron-deficient aromatic system, contrasting with electron-rich substituents like thiophene ( ) or hydrophilic groups like 4-hydroxyphenyl ( ). This may enhance interactions with biological targets or improve thermal stability.

Synthetic Methods :

  • Most analogs (e.g., imidazole derivatives in , difluoromethylthio compound in ) are synthesized via nucleophilic displacement or cyclization under reflux conditions. The target compound likely follows similar pathways.
  • Green chemistry approaches, as seen in polysilsesquioxane derivatives (–6 ), highlight evolving synthetic trends that could be applied to the target compound for sustainable production.

Physical and Spectral Properties :

  • Melting points for isoindole-dione derivatives range widely (e.g., 185–267°C in , 265–267°C in ), suggesting the benzoxazole substituent may similarly affect crystallinity.
  • IR spectra consistently show strong C=O stretches (~1700–1780 cm⁻¹) for the phthalimide core ( ), while NMR data reveal substituent-specific shifts (e.g., benzoxazole’s aromatic protons vs. morpholinyl groups in ).

The benzoxazole group’s bioactivity in other contexts (e.g., antifungal or anti-inflammatory) suggests similar promise for the target compound.

Biological Activity

The compound 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 121161-67-9, is a derivative of isoindole and benzoxazole. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C17H12N2O3S
  • Molecular Weight : 324.35 g/mol
  • Structure : The compound features a benzoxazole moiety linked to an isoindole dione structure via a sulfanyl group.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer, antibacterial, and antioxidant properties.

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown that 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione demonstrates potent activity against human glioblastoma (U251) and melanoma (WM793) cells.
  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways, such as Bcl-2, through hydrophobic contacts and hydrogen bonding .
Cell LineIC50 (µM)Reference
U251 (glioblastoma)<10
WM793 (melanoma)<20

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Testing Method : The disc diffusion method was employed to assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
  • Results : It exhibited significant antibacterial activity compared to standard antibiotics, with notable effects against Staphylococcus aureus and Escherichia coli .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays:

  • Findings : The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Case Studies

Several case studies highlight the promising biological activities of this compound:

  • Study on Anticancer Effects :
    • Researchers synthesized various analogs of isoindole derivatives and tested their effects on cancer cell lines. The study concluded that modifications to the benzoxazole moiety significantly enhance cytotoxicity against cancer cells .
  • Antibacterial Efficacy Study :
    • A comparative study evaluated the antibacterial efficacy of several benzoxazole derivatives. The results indicated that the presence of the sulfanyl group in 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione contributed to its superior antibacterial properties .

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